4,5-Dihydrocortisone

Steroid metabolism Analytical chemistry Reference standards

4,5-Dihydrocortisone is the direct 5β-reductase (AKR1D1) product of cortisone reduction-a critical intermediate in glucocorticoid catabolism. Substituting cortisone or cortisol as a reference standard is analytically invalid, yielding incorrect retention times, distinct mass fragmentation, and erroneous quantitation. • Specific AKR1D1 activity biomarker-distinct from 11β-HSD markers (cortisol/cortisone ratio). • Essential for differentiating apparent vs. true cortisone reductase deficiency (ACRD vs. CRD) in clinical steroid profiling. • Validated for GC-MS and LC-MS/MS urinary steroid metabolite panels with unique mass transitions.

Molecular Formula C21H30O5
Molecular Weight 362.5 g/mol
Cat. No. B1256953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydrocortisone
Molecular FormulaC21H30O5
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C
InChIInChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12?,14-,15-,18+,19-,20-,21-/m0/s1
InChIKeyYCLWEYIBFOLMEM-AGIMVQGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 4,5-Dihydrocortisone: A Reduced Cortisone Metabolite Reference Standard for Metabolic and Biomarker Research


4,5-Dihydrocortisone is an endogenous 3-oxo steroid metabolite of cortisone, formally defined as cortisone in which the C4-C5 double bond has been reduced to a single bond [1]. This reduction, catalyzed by 5β-reductase (AKR1D1) in humans, represents the first step in the major catabolic pathway of glucocorticoids, leading to the formation of further reduced tetrahydro-metabolites for excretion [2]. As a critical intermediate in this pathway, its accurate measurement is essential for profiling disorders of corticosteroid metabolism and for use as an analytical reference standard.

Why 4,5-Dihydrocortisone Cannot Be Substituted by Cortisone or Cortisol in Analytical and Metabolic Studies


Procurement decisions cannot treat 4,5-dihydrocortisone as a simple surrogate for cortisone or cortisol. Its fundamental structural difference—saturation of the C4-C5 double bond—imparts distinct physicochemical properties that dictate its unique role in the analytical and biological contexts of the 5β-reductase pathway. While cortisone and cortisol are the active hormones and substrates for 11β-HSD enzymes, 4,5-dihydrocortisone is a downstream, inactive product of 5β-reductase. Therefore, using cortisone or cortisol as a reference standard for methods quantifying 4,5-dihydrocortisone would be analytically invalid, leading to inaccurate retention times, different mass spectral fragmentation, and incorrect quantitation due to non-identical physicochemical behavior [1]. Furthermore, biologically, its levels serve as a specific biomarker for AKR1D1 (5β-reductase) activity, distinct from the biomarkers for 11β-HSD activity (cortisol/cortisone ratio), meaning that substitution would erase critical disease-specific information [2].

Quantitative Evidence of 4,5-Dihydrocortisone Differentiation from Cortisone and Related Analogs


Structural Saturation of the A-Ring: A Key Differentiator from Cortisone

4,5-Dihydrocortisone is distinguished from its parent compound, cortisone, by the saturation of the C4-C5 double bond, resulting in a 5β-reduced steroid. This structural difference fundamentally alters the molecule's chemical behavior and biological fate [1]. This modification is the primary step in the inactivation and catabolism of glucocorticoids, rendering 4,5-dihydrocortisone biologically inert compared to cortisone, which retains the ability to be reactivated to cortisol [2].

Steroid metabolism Analytical chemistry Reference standards

Role as a Specific Biomarker in Apparent Cortisone Reductase Deficiency (ACRD) Diagnosis

In cases of Apparent Cortisone Reductase Deficiency (ACRD), which is caused by H6PDH mutations, the ratio of urinary tetrahydrocortisol (THF) to tetrahydrocortisone (THE) is significantly altered. While the primary diagnostic ratio involves the tetrahydro-metabolites, the analysis of the upstream metabolite 4,5-dihydrocortisone and its ratio to 4,5-dihydrocortisol is a critical component of a complete urinary steroid profile that differentiates ACRD from true CRD (HSD11B1 mutation) [1]. In ACRD, the impaired regeneration of cortisol leads to an accumulation of cortisone and its 5β-reduced metabolites, including 4,5-dihydrocortisone, creating a distinct signature compared to healthy controls and other steroid disorders [2].

Endocrinology Clinical diagnostics Metabolomics

Stability and Storage Conditions for Analytical Standard Use

Commercially available 5β-Dihydrocortisone reference standards are supplied with specific storage and stability instructions to ensure product integrity, a critical factor for accurate analytical work. These instructions include a recommended storage temperature of -20°C and a note that the product should be centrifuged before opening to recover all material . The defined solubility in DMSO and methanol (with heating) provides clear guidelines for preparing stock solutions, minimizing the risk of precipitation and concentration errors .

Analytical chemistry Reference material Storage

Key Scientific and Industrial Applications for 4,5-Dihydrocortisone Based on Quantifiable Evidence


Comprehensive Urinary Steroid Profiling for Diagnosing Cortisone Reductase Deficiency

Clinical laboratories and endocrinology research groups use 4,5-dihydrocortisone as an analytical reference standard in GC-MS or LC-MS/MS methods for urinary steroid metabolite profiling. Accurate quantitation of this compound is essential for calculating diagnostic ratios that differentiate between 'apparent' and 'true' cortisone reductase deficiency (ACRD vs. CRD), a distinction that guides genetic testing and patient management. The analysis relies on the compound's unique mass and retention time relative to other 5β-reduced and tetrahydro metabolites [1].

Enzymology Studies of 5β-Reductase (AKR1D1) Activity and Glucocorticoid Metabolism

Biochemists and pharmacologists use 4,5-dihydrocortisone to study the activity and kinetics of 5β-reductase (AKR1D1), the key enzyme initiating glucocorticoid catabolism. As the direct product of this reaction when cortisone is the substrate, the rate of its formation in vitro or its measured levels in vivo serve as a specific, quantitative endpoint for assessing AKR1D1 function. This is in contrast to using cortisol or cortisone alone, which are also substrates for other major metabolic enzymes like 11β-HSDs [2].

Method Development and Validation for Targeted Metabolomics of Corticosteroids

Analytical scientists and core metabolomics facilities require authenticated 4,5-dihydrocortisone reference standards to develop and validate robust LC-MS/MS or GC-MS assays for targeted corticosteroid panels. The compound's specific physicochemical properties (e.g., solubility in DMSO/methanol, storage at -20°C) dictate sample preparation and instrument method parameters. Using the correct standard ensures assay specificity, linearity, and accuracy for this analyte, which cannot be achieved using structurally similar but chemically distinct standards like cortisone .

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